molecular formula C9H15BrN2 B12563367 (2-Bromo-2-cyclohexylethyl)cyanamide CAS No. 194713-03-6

(2-Bromo-2-cyclohexylethyl)cyanamide

Cat. No.: B12563367
CAS No.: 194713-03-6
M. Wt: 231.13 g/mol
InChI Key: CPCHPBYVFPKTTQ-UHFFFAOYSA-N
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Description

(2-Bromo-2-cyclohexylethyl)cyanamide is an organic compound with the molecular formula C9H15BrN2 It features a bromine atom, a cyclohexyl group, and a cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-cyclohexylethyl)cyanamide typically involves the electrophilic cyanation of secondary amines. One common method uses cyanogen bromide (BrCN) as the reagent. The reaction proceeds under mild conditions, often at room temperature, and involves the nucleophilic addition of the amine to the cyanogen bromide, followed by desulfurization .

Industrial Production Methods

Industrial production of substituted cyanamides, including this compound, often employs multi-component reactions. These reactions are efficient and can be carried out under mild conditions, making them suitable for large-scale production. The use of iron-mediated desulfurization has also been demonstrated as an effective method for synthesizing these compounds .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-cyclohexylethyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the cyanamide group into primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-2-cyclohexylethyl)cyanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromo-2-cyclohexylethyl)cyanamide exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The cyanamide moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.

    Hydrogen cyanamide (H2CN2): Used in agriculture to promote bud break in fruit trees.

    N-cyanoamine: A precursor in organic synthesis.

Uniqueness

(2-Bromo-2-cyclohexylethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the cyclohexyl group makes it a versatile intermediate for synthesizing a wide range of derivatives .

Properties

CAS No.

194713-03-6

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

(2-bromo-2-cyclohexylethyl)cyanamide

InChI

InChI=1S/C9H15BrN2/c10-9(6-12-7-11)8-4-2-1-3-5-8/h8-9,12H,1-6H2

InChI Key

CPCHPBYVFPKTTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CNC#N)Br

Origin of Product

United States

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